An In-depth Technical Guide to Diethyl trans-3-Hexenedioate
An In-depth Technical Guide to Diethyl trans-3-Hexenedioate
Introduction: Unveiling a Versatile C6 Building Block
Diethyl trans-3-Hexenedioate (CAS Number: 57042-08-7) is an unsaturated diethyl ester of a C6 dicarboxylic acid.[1] Its structure, featuring a central carbon-carbon double bond with a trans configuration, flanked by two ethyl ester functionalities, makes it a molecule of significant interest for researchers in organic synthesis, polymer chemistry, and drug development. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key applications, offering field-proven insights into its utility as a versatile chemical intermediate. While direct literature on this specific isomer is limited, this guide will draw upon established principles and data from closely related analogs to provide a robust and practical resource for the scientific community.
Physicochemical Properties and Identification
A clear understanding of a compound's fundamental properties is paramount for its effective use in a research setting. Diethyl trans-3-Hexenedioate is a colorless liquid at room temperature. Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57042-08-7 | [1][2] |
| Molecular Formula | C10H16O4 | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Appearance | Colorless Liquid | |
| Synonyms | Diethyl trans-2-Butene-1,4-dicarboxylate, trans-3-Hexenedioic Acid Diethyl Ester |
Synthesis of Diethyl trans-3-Hexenedioate: A Practical Approach
The most direct and established method for the synthesis of Diethyl trans-3-Hexenedioate is the Fischer esterification of its corresponding diacid, trans-3-hexenedioic acid. This acid-catalyzed reaction with ethanol is a cornerstone of organic synthesis, valued for its reliability and scalability.
Precursor Synthesis: Accessing trans-3-Hexenedioic Acid
The precursor, trans-3-hexenedioic acid, can be synthesized through various methods, including the electrochemical hydrogenation of biologically-derived cis,cis-muconic acid.[3] This "bioprivileged" route offers a sustainable pathway to this valuable monomer. For laboratory-scale synthesis, a common method involves the hydrolysis of a corresponding ester, such as dibenzyl-trans-hex-3-ene-1,6-dioate.[4]
Experimental Protocol: Fischer Esterification for Diethyl trans-3-Hexenedioate
Objective: To synthesize Diethyl trans-3-Hexenedioate from trans-3-hexenedioic acid.
Materials:
-
trans-3-Hexenedioic acid (1.0 eq)
-
Anhydrous ethanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add trans-3-hexenedioic acid and a large excess of anhydrous ethanol.
-
Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Diethyl trans-3-Hexenedioate.
-
The crude product can be purified by vacuum distillation.
Caption: Synthesis workflow for Diethyl trans-3-Hexenedioate.
Spectroscopic Characterization: A Predictive Analysis
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (OCH₂) of the ethyl groups. The vinylic protons (CH=CH) would appear as a multiplet, and the allylic protons (CH₂) would also present as a multiplet. |
| ¹³C NMR | The carbon NMR spectrum for the closely related diethyl maleate shows signals for the carbonyl carbon, the vinylic carbons, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups.[5][6] A similar pattern is anticipated for Diethyl trans-3-Hexenedioate. |
| IR Spectroscopy | The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch for the α,β-unsaturated ester, typically in the range of 1730-1715 cm⁻¹.[7][8][9] Strong C-O stretching bands are also expected in the 1300-1000 cm⁻¹ region.[7][8][9] |
| Mass Spectrometry | The mass spectrum will likely show a molecular ion peak. Common fragmentation patterns for diethyl esters include the loss of an ethoxy group (-OCH₂CH₃) or cleavage adjacent to the carbonyl group.[10][11][12] |
Applications in Research and Development
The chemical structure of Diethyl trans-3-Hexenedioate makes it a valuable intermediate in a variety of synthetic applications, particularly in the construction of complex molecules and polymers.
Diels-Alder Reactions: A Gateway to Cyclic Systems
As an alkene with electron-withdrawing ester groups, Diethyl trans-3-Hexenedioate is an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene provides a powerful and stereospecific method for the synthesis of six-membered rings, which are prevalent in natural products and pharmaceutical compounds.
Caption: Generalized Diels-Alder reaction pathway.
Michael Additions: Carbon-Carbon and Carbon-Heteroatom Bond Formation
The double bond in Diethyl trans-3-Hexenedioate is activated by the two ester groups, making it a competent Michael acceptor. It can undergo conjugate addition with a wide range of nucleophiles, including enolates, amines, and thiols. This reaction is a fundamental tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Precursor to Adipic Acid Derivatives and Polymers
The carbon-carbon double bond in Diethyl trans-3-Hexenedioate can be readily reduced through catalytic hydrogenation to yield diethyl adipate.[13] Adipic acid and its esters are crucial monomers in the production of polyamides, such as Nylon 6,6, and other polymers.[14][15] The ability to produce Diethyl trans-3-Hexenedioate from renewable resources positions it as a key player in the development of sustainable polymers.
Caption: Pathway to adipic acid derivatives and polymers.
Safety and Handling
According to available safety data, Diethyl trans-3-Hexenedioate is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with appropriate care. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.
Conclusion: A Promising Intermediate for Innovation
Diethyl trans-3-Hexenedioate, with its versatile reactivity and potential for derivation from renewable resources, stands as a valuable building block for the modern chemist. Its utility as a dienophile in Diels-Alder reactions, a Michael acceptor, and a precursor to important polymer monomers underscores its significance. This guide has provided a comprehensive technical overview to empower researchers, scientists, and drug development professionals in harnessing the full potential of this C6 intermediate for their synthetic endeavors.
References
-
IR Spectroscopy Tutorial: Esters. (n.d.). UCLA. Retrieved February 29, 2024, from [Link]
-
trans-3-Hexenedioic Acid. (n.d.). Pharmaffiliates. Retrieved February 29, 2024, from [Link]
-
Pellumbi, K., et al. (2021). Electrochemical hydrogenation of bioprivileged cis,cis-muconic acid to trans-3-hexenedioic acid: from lab synthesis to bench-scale production and beyond. Green Chemistry. [Link]
-
Diethyl Maleate. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 29, 2024, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 29, 2024, from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 29, 2024, from [Link]
-
141-05-9 Diethyl maleate C8H12O4. (n.d.). LookChem. Retrieved February 29, 2024, from [Link]
-
Synthesis of trans-hex-3-ene-1,6-dioic acid. (n.d.). PrepChem.com. Retrieved February 29, 2024, from [Link]
-
Where does the characteristic peak for phtalic acid diethyl ester at m/z 149 originate? (2014, April 23). ResearchGate. [Link]
-
Diethyl Trans-3-Hexenedioate 98.0%(GC). (n.d.). PureSynth. Retrieved February 29, 2024, from [Link]
-
Electrochemical Conversion of Cis,Trans-muconic Acid to Trans,Trans-muconic Acid and Trans-3-Hexenedioic Acid for Bio-Based Polymer Production. (2025, August 7). ResearchGate. [Link]
-
Some Possible Pathways for the Synthesis of trans-3-Methyl-2 Hexenoic Acid. (n.d.). CUNY Academic Works. [Link]
-
Structure sensitivity of the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid. (2023, December 29). Green Chemistry. [Link]
- Synthesis method for trans-3-hexenoic acid. (2012, December 26).
-
mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram. (n.d.). Doc Brown's Chemistry. [Link]
-
Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters. (1970). Journal of the American Chemical Society. [Link]
-
Hydrogenation of Dimethyl Adipate to 1,6-Hexanediol on Supported Rh–Sn Catalysts. (2025, August 10). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. [Link]
-
Diethyl adipate. (n.d.). NIST WebBook. Retrieved February 29, 2024, from [Link]
-
Synthesis of multi-substituted furan rings. (1999). Chemical Society Reviews. [Link]
-
STUDIES ON THE SYNTHESIS OF FURAN COMPOUNDS (I) (II). (n.d.). J-STAGE. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). Molecules. [Link]
-
Diethyl 3-methylhexanedioate. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]
-
Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. (2010). Organic Letters. [Link]
-
Transition metal-free cross-coupling of furan ring with haloacetylenes. (2019). Scientific Reports. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. scbt.com [scbt.com]
- 3. Structure sensitivity of the electrochemical hydrogenation of cis , cis -muconic acid to hexenedioic acid and adipic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03021K [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Diethyl maleate(141-05-9) 13C NMR [m.chemicalbook.com]
- 6. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diethyl adipate synthesis - chemicalbook [chemicalbook.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. trans-3-Hexenedioic Acid | 4436-74-2 | TCI AMERICA [tcichemicals.com]
